molecular formula C15H14N2O2 B268289 N-[2-(allyloxy)phenyl]isonicotinamide

N-[2-(allyloxy)phenyl]isonicotinamide

Cat. No.: B268289
M. Wt: 254.28 g/mol
InChI Key: QTKUOMGZBNNTAK-UHFFFAOYSA-N
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Description

N-[2-(Allyloxy)phenyl]isonicotinamide is an amide derivative featuring an isonicotinamide backbone substituted with an allyloxy group (CH₂CHCH₂O-) at the 2-position of the phenyl ring. Its molecular formula is C₁₅H₁₄N₂O₂, with a calculated molecular weight of 254.29 g/mol.

Properties

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

N-(2-prop-2-enoxyphenyl)pyridine-4-carboxamide

InChI

InChI=1S/C15H14N2O2/c1-2-11-19-14-6-4-3-5-13(14)17-15(18)12-7-9-16-10-8-12/h2-10H,1,11H2,(H,17,18)

InChI Key

QTKUOMGZBNNTAK-UHFFFAOYSA-N

SMILES

C=CCOC1=CC=CC=C1NC(=O)C2=CC=NC=C2

Canonical SMILES

C=CCOC1=CC=CC=C1NC(=O)C2=CC=NC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-[2-(Benzyloxy)phenyl]isonicotinamide

The closest structural analog is N-[2-(benzyloxy)phenyl]isonicotinamide (C₁₉H₁₆N₂O₂, molecular weight: 304.34 g/mol ). Key differences include:

  • Substituent : The benzyloxy group (C₆H₅CH₂O-) introduces greater steric bulk and lipophilicity compared to the allyloxy group.
  • Applications: Benzyloxy derivatives are commonly used in drug intermediates due to their stability and ease of deprotection (e.g., via hydrogenolysis).

3-Chloro-N-phenyl-phthalimide

Differences include:

  • Core Structure : Phthalimide vs. isonicotinamide, leading to distinct electronic profiles.
  • Substituent : A chloro group at the 3-position facilitates polymerization reactions, as seen in polyimide synthesis.

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Substituent Key Properties/Applications
N-[2-(Allyloxy)phenyl]isonicotinamide C₁₅H₁₄N₂O₂ 254.29 (calculated) Allyloxy (CH₂CHCH₂O) Potential reactivity in click chemistry; unconfirmed biomedical uses
N-[2-(Benzyloxy)phenyl]isonicotinamide C₁₉H₁₆N₂O₂ 304.34 Benzyloxy (C₆H₅CH₂O) Commercial availability; drug intermediate
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ 265.68 Chloro (Cl) Polymer synthesis monomer

Detailed Research Findings

Substituent Impact on Physicochemical Properties

  • Reactivity : Allyloxy’s unsaturated bond may enable conjugation reactions (e.g., thiol-ene), whereas benzyloxy’s stability suits protective-group strategies.

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